

# "Isovitexin 7-O-rutinoside" potential as an anticancer agent

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Compound of Interest

Compound Name: Isovitexin 7-O-rutinoside

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## A Technical Guide to the Anticancer Potential of Isovitexin

An Important Note on Nomenclature: This technical guide focuses on the anticancer properties of Isovitexin (also known as apigenin-6-C-glucoside). While the initial query specified "Isovitexin 7-O-rutinoside," a comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the anticancer activity of this specific rutinoside. The vast majority of research is centered on Isovitexin. Therefore, this document provides an in-depth analysis of Isovitexin as a potential anticancer agent, for which substantial data exists.

## **Executive Summary**

Isovitexin (apigenin-6-C-glucoside) is a naturally occurring C-glycosylflavonoid found in numerous medicinal and edible plants.[1][2] Emerging preclinical evidence has established its potential as a potent anticancer agent across various malignancies, including colon, breast, lung, osteosarcoma, and prostate cancers.[2][3][4] Isovitexin exerts its antitumor effects through a multi-targeted approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting cancer stem cell (CSC) properties.[2][3] Its mechanisms of action involve the modulation of critical cellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways, and epigenetic regulation.[1][3] This document provides a detailed overview of the quantitative data supporting its efficacy, the experimental methodologies used for its evaluation, and the signaling pathways central to its anticancer activity.



## **Quantitative Efficacy Data**

The anticancer activity of Isovitexin has been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent inhibitory effect on cancer cell proliferation and tumor growth.

### In Vitro Cytotoxicity

Isovitexin has shown significant cytotoxic effects against a range of human cancer cell lines, with minimal impact on non-cancerous cells.

Cell Line	Cancer Type	IC50 Value (µmol/L)	Reference
HCT116	Colon Cancer	29.79 ± 2.32	[1]
SW480	Colon Cancer	33.53 ± 2.45	[1]
HT29	Colon Cancer	37.24 ± 2.56	[1]
LoVo	Colon Cancer	19.31 ± 2.49	[1]
MCF-7	Breast Cancer	< 0.01 (at <10 nM caused 46% apoptosis)	[5][6]
U2OS-SC	Osteosarcoma Spheres	Approx. 3.0 - 10.0	[2]
MG63-SC	Osteosarcoma Spheres	Approx. 3.0 - 10.0	[2]

#### **In Vivo Tumor Growth Inhibition**

In xenograft animal models, Isovitexin treatment has led to a significant reduction in tumor volume and weight.



Animal Model	Cancer Type	Treatment Regimen	Outcome	Reference
Nude Mice	Colon Cancer (HCT116 Xenograft)	Not specified	Decreased tumor volume and weight	[1]
Nude Mice	Lung Cancer Stem-like Cells	12.5, 25, 50 mg/kg via gavage	Dose-dependent inhibition of tumor growth	[4]

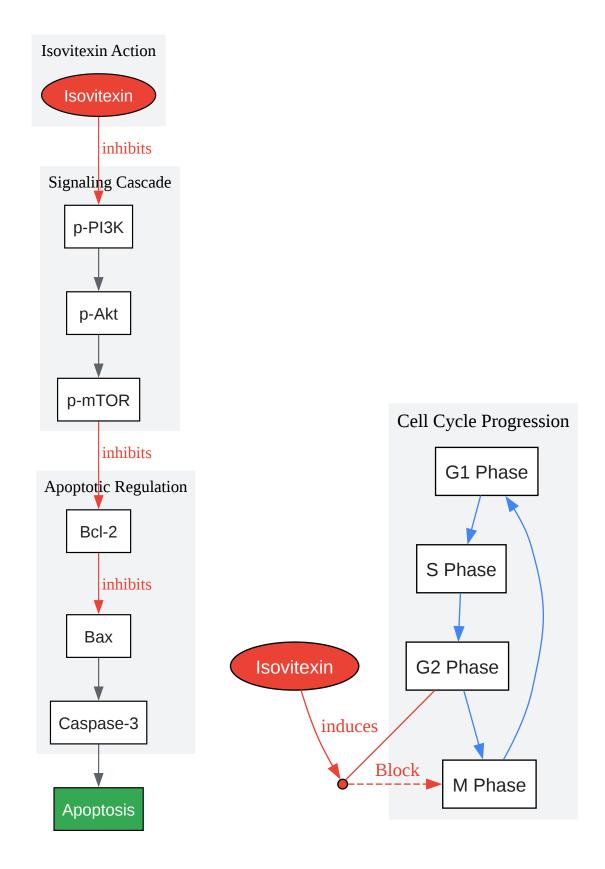
## Core Anticancer Mechanisms and Signaling Pathways

Isovitexin's therapeutic effects are rooted in its ability to modulate key signaling networks that govern cell survival, proliferation, and death.

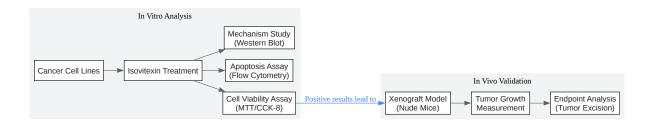
#### Induction of Apoptosis via PI3K/Akt/mTOR Pathway

A primary mechanism of Isovitexin is the induction of apoptosis through the downregulation of the PI3K/Akt/mTOR signaling cascade.[1][3] Treatment with Isovitexin leads to decreased phosphorylation of PI3K, Akt, and mTOR.[1] This inactivation results in a decreased expression of the anti-apoptotic protein BcI-2 and an increased expression of the pro-apoptotic protein Bax, ultimately activating executioner caspases like Caspase-3 and promoting programmed cell death.[1][3]









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